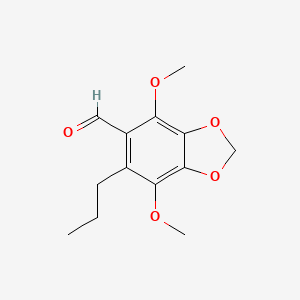
4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of methoxy groups at the 4 and 7 positions, a propyl group at the 6 position, and an aldehyde group at the 5 position of the benzodioxole ring. It is a derivative of apiol, a natural polyalkoxyallylbenzene found in parsley and dill seeds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde involves the formylation of dihydroapiol. The procedure is as follows :
Starting Material: Dihydroapiol is used as the starting material.
Formylation Reaction: A solution of 4,7-dimethoxy-5-propyl-1,3-benzodioxole (2.1 g, 9.3 mmol) in a formylation mixture (12.8 mmol) and dry dichloromethane (15 mL) is added dropwise to a solution of tin(IV) chloride (7.0 g, 27 mmol) in dry dichloromethane (15 mL) at -10°C.
Reaction Conditions: The reaction mixture is kept for 1 hour at 0°C and then poured into water (100 mL).
Isolation: The product is isolated and purified to obtain this compound with a yield of 90%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions
4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: 4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carboxylic acid.
Reduction: 4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-methanol.
Substitution: Products depend on the nucleophile used; for example, 4,7-dimethoxy-6-propyl-1,3-benzodioxole-5-amine when using an amine.
科学研究应用
4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde has several scientific research applications :
Chemistry: It serves as an intermediate in the synthesis of methoxy-analogues of coenzymes Q, which are important in various biochemical processes.
Biology: It has been studied for its potential antitumor properties, particularly in inhibiting the metastasis of breast, skin (melanoma), and ovarian cancers.
Medicine: Its derivatives are being explored for their potential use in cancer treatment.
Industry: It can be used in the synthesis of other biologically active molecules and pharmaceuticals.
作用机制
The mechanism of action of 4,7-dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde involves its interaction with various molecular targets and pathways . For example, its antitumor properties are attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and metastasis. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the oxidative stress response and apoptosis pathways in cancer cells.
相似化合物的比较
Similar Compounds
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Known for its anti-inflammatory activity.
4,5-Dimethoxy-6-(2-propenyl)-1,3-benzodioxole: Another derivative with similar structural features.
4,5-Dimethoxy-6-(1-propenyl)-1,3-benzodioxole:
Uniqueness
4,7-Dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its potential as an intermediate in the synthesis of coenzyme Q analogues and its antitumor properties make it a compound of significant interest in scientific research.
属性
IUPAC Name |
4,7-dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-5-8-9(6-14)11(16-3)13-12(10(8)15-2)17-7-18-13/h6H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZICQQPNSAWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-dichloro-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline](/img/structure/B7817191.png)

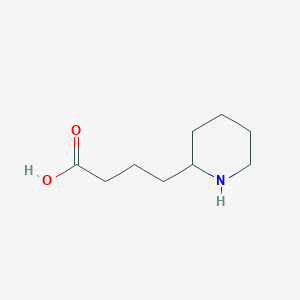
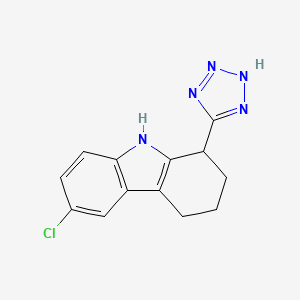
![[5-(3-aminophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B7817209.png)
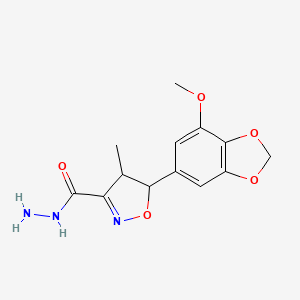
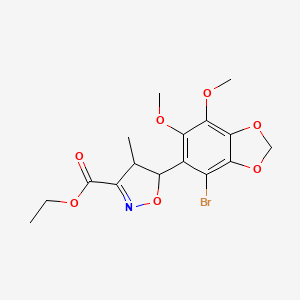
![[5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B7817226.png)
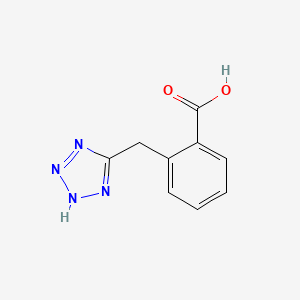
![2-amino-7-(pyridin-3-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B7817244.png)
![4-Hydrazino-6,7,8,9-tetrahydro[1]benzothieno[2,3-d]pyridazine](/img/structure/B7817249.png)
![4,7-DIMETHOXY-6-{[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE](/img/structure/B7817266.png)

![5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B7817291.png)
